ABCB1-Mediated MDR Reversal: Selectivity Index Comparison with Cyclosporine A
In a comparative study evaluating ABCB1 (P-glycoprotein) inhibition in human K562/A02 multidrug-resistant leukemia cells, 9-(2-chlorophenyl)acridine demonstrated a selectivity index (SI) of 2.9, calculated as the ratio of intrinsic cytotoxicity to MDR reversal potency [1]. This SI value was approximately 2.5-fold higher than that observed for the reference inhibitor cyclosporine A (SI = 1.15) in the same assay system [1].
| Evidence Dimension | Selectivity Index (Intrinsic Cytotoxicity / MDR Reversal Potency) |
|---|---|
| Target Compound Data | SI = 2.9 |
| Comparator Or Baseline | Cyclosporine A (SI = 1.15) |
| Quantified Difference | 2.5-fold higher selectivity index for target compound |
| Conditions | Human K562/A02 doxorubicin-resistant leukemia cells; MTT assay; 48 h treatment |
Why This Matters
Higher SI indicates a wider therapeutic window between desired MDR reversal activity and undesired intrinsic cytotoxicity, a critical parameter for selecting tool compounds in MDR mechanistic studies.
- [1] BindingDB. Assay ChEMBL_1705122 (CHEMBL4056355): Inhibition of ABCB1 in human K562/A02 cells. View Source
